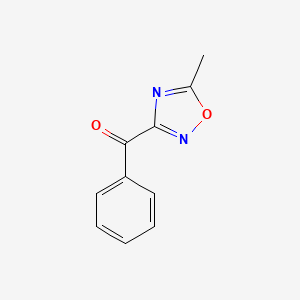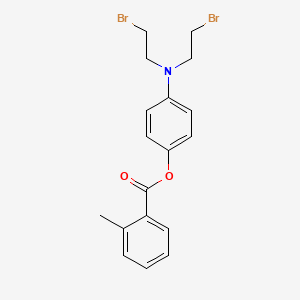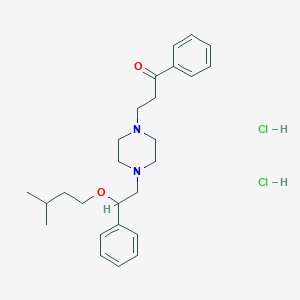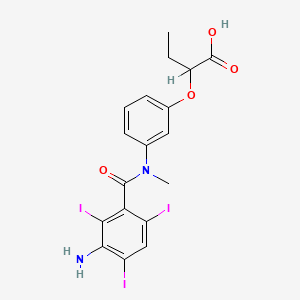![molecular formula C8H6Br2 B14698854 (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 18610-18-9](/img/structure/B14698854.png)
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R,8S)-7,8-Dibromobicyclo[420]octa-1,3,5-triene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to the 7th and 8th positions of the bicyclo[420]octa-1,3,5-triene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
化学反应分析
Types of Reactions
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding bicyclo[4.2.0]octa-1,3,5-triene by removing the bromine atoms.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[4.2.0]octa-1,3,5-trienes.
Reduction Reactions: The major product is bicyclo[4.2.0]octa-1,3,5-triene.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
科学研究应用
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in the compound’s reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with bromine atoms at different positions.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without bromine atoms.
Other Dibrominated Bicyclic Compounds: Compounds with similar bicyclic structures and bromine substitutions.
Uniqueness
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
18610-18-9 |
|---|---|
分子式 |
C8H6Br2 |
分子量 |
261.94 g/mol |
IUPAC 名称 |
(7R,8S)-7,8-dibromobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H6Br2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4,7-8H/t7-,8+ |
InChI 键 |
SFLFWFVCRZBSIC-OCAPTIKFSA-N |
手性 SMILES |
C1=CC=C2[C@H]([C@H](C2=C1)Br)Br |
规范 SMILES |
C1=CC=C2C(C(C2=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)





![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)

![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)


